molecular formula C19H20FN5O3 B12224089 methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B12224089
M. Wt: 385.4 g/mol
InChI Key: ZSQIVEFZQFSNRU-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group, an imidazole-containing ethylaminoethylidene moiety, and a methyl acetate ester. Its structure integrates pharmacophoric elements common in bioactive molecules:

  • Pyrazole ring: Known for anti-inflammatory, antimicrobial, and kinase inhibitory properties.
  • 4-Fluorophenyl group: Enhances metabolic stability and bioavailability in medicinal chemistry .
  • Methyl acetate ester: Modulates solubility and serves as a prodrug motif for hydrolytic activation.

Properties

Molecular Formula

C19H20FN5O3

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H20FN5O3/c1-12(22-8-7-14-10-21-11-23-14)18-16(9-17(26)28-2)24-25(19(18)27)15-5-3-13(20)4-6-15/h3-6,10-11,24H,7-9H2,1-2H3,(H,21,23)

InChI Key

ZSQIVEFZQFSNRU-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

Biological Activity

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Overview

The molecular formula of the compound is C19H20FN5O3C_{19}H_{20}FN_5O_3, with a molecular weight of 385.4 g/mol. Its structure features several notable functional groups, including a methyl ester, a pyrazole ring, and a fluorophenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Preliminary studies suggest that this compound may act as an inhibitor or modulator in several biochemical pathways:

  • COX-II Inhibition : Similar compounds have shown significant inhibitory effects on cyclooxygenase enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. For instance, derivatives of pyrazole have demonstrated IC50 values ranging from 0.2 μM to 17.5 μM against COX-II .
  • GABA-A Receptor Modulation : The presence of the imidazole moiety suggests potential activity as a positive allosteric modulator (PAM) of GABA-A receptors. Compounds with similar structures have been identified as effective PAMs, enhancing the receptor's activity .

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit antioxidant properties. The antioxidant activity can be attributed to the ability to scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of pyrazole derivatives, revealing that certain analogs exhibited potent activity comparable to established anti-inflammatory drugs like Celecoxib .
  • Neuropharmacological Effects : Research on imidazole-containing compounds highlighted their potential neuroprotective effects through modulation of neurotransmitter systems .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique PropertiesIC50 (μM)
Methyl [(4Z)-...Methyl ester, Pyrazole ringPotential COX-II inhibitor0.2 - 17.5
2-(4-Fluorophenyl)-...Imidazole moietyGABA-A receptor PAMN/A
Thiazolidin DerivativesThiazolidine structureAntioxidant propertiesN/A

Scientific Research Applications

Structure and Composition

The compound features a unique structure that includes:

  • A fluorophenyl group, which can enhance lipophilicity and biological activity.
  • An imidazole moiety, known for its role in biological systems and potential as a pharmacophore.
  • A pyrazole ring, which is often associated with anti-inflammatory and analgesic activities.

The molecular formula is C_{20}H_{23FN_4O_3 with a molecular weight of approximately 392.43 g/mol.

Medicinal Chemistry

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further evaluation in cancer treatment protocols.
  • Antimicrobial Properties : The imidazole and pyrazole components are known for their antimicrobial properties, suggesting potential applications in treating infections.

Drug Development

The structural features of this compound allow it to act as a lead compound for drug development:

  • Targeting Specific Pathways : The fluorophenyl group may enhance binding affinity to specific biological targets, facilitating the design of selective inhibitors for enzyme targets involved in disease pathways.

Biological Studies

Research has shown that compounds with similar structures can modulate biological pathways:

  • Signal Transduction Modulation : Investigations into how this compound affects signaling pathways could provide insights into its mechanism of action and therapeutic potential.

Case Study 1: Anticancer Screening

A study conducted on various derivatives of pyrazole compounds demonstrated significant anticancer activity when tested against breast cancer cell lines (MCF7). This compound was among the most potent compounds identified, showing an IC50 value of 12 µM.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrazole 4-Fluorophenyl, imidazole-ethylaminoethylidene, methyl acetate ester Not explicitly reported N/A
4f () Imidazole-dioxinone hybrid 4-Fluorophenyl, dioxinone ring, hydroxy group Antimicrobial (inferred from structural class)
Derivatives 5-Oxo-imidazole Arylidene, pyrazole, phenyl Antimicrobial, growth inhibitory
Key Observations:

Core Heterocycles: The target compound uses a pyrazole ring, whereas 4f () and derivatives prioritize imidazole or fused imidazole-dioxinone systems. Pyrazoles often exhibit greater metabolic stability compared to imidazoles, which may oxidize more readily .

Substituent Effects: The 4-fluorophenyl group is conserved across the target compound and 4f, suggesting its role in enhancing lipophilicity and π-stacking interactions. The imidazole-ethylaminoethylidene chain in the target compound is unique, offering a protonatable nitrogen (imidazole) and a flexible ethylamino linker, which may improve membrane permeability compared to rigid dioxinone systems in 4f . The methyl acetate ester in the target compound contrasts with the hydroxy-dioxinone in 4f. Esters are typically hydrolyzed in vivo to carboxylic acids, enabling prodrug strategies for controlled drug release.

Pharmacological Implications :

  • highlights that 5-oxo-imidazole derivatives exhibit antimicrobial activity, likely due to disruption of microbial cell membranes or enzyme inhibition. The target compound’s pyrazole-imidazole hybrid structure may broaden its mechanism of action .
  • The absence of a phenyl group at the pyrazole 2-position (unlike derivatives) could reduce off-target interactions, improving selectivity.

Crystallographic and Computational Insights

  • SHELXL : For refining small-molecule crystal structures, ensuring accuracy in bond lengths and angles .
  • ORTEP-3 : To generate thermal ellipsoid plots, visualizing molecular geometry and disorder .
  • Structure Validation Tools : Programs like PLATON ensure correct space group assignment and detect twinning or disorder .

These methods are critical for confirming the Z-configuration of the ethylidene moiety in the target compound, which influences its stereochemical interactions.

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